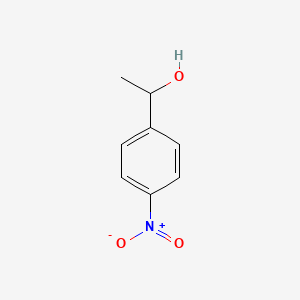

1-(4-Nitrophenyl)ethanol

概述

描述

1-(4-Nitrophenyl)ethanol (CAS No.: 6531-13-1) is a nitro-substituted aromatic alcohol with the molecular formula C₈H₉NO₃ (molecular weight: 167.16 g/mol). It is characterized by a hydroxyl group attached to a methylene carbon adjacent to a 4-nitrophenyl ring. This compound is synthesized via the reduction of 4-nitroacetophenone using sodium borohydride (NaBH₄) in ethanol . It serves as a critical intermediate in organic synthesis, particularly for constructing pharmacologically active molecules, such as antiproliferative agents and antibacterial compounds .

准备方法

Reduction of 4-Nitroacetophenone

This method involves the reduction of 4-nitroacetophenone using sodium borohydride as a reducing agent.

-

- 4-Nitroacetophenone

- Sodium borohydride

- Ethanol (solvent)

-

- Dissolve 4-nitroacetophenone in hot ethanol.

- Gradually add sodium borohydride to the solution.

- Stir the mixture at room temperature until the reaction is complete, typically monitored by TLC (Thin Layer Chromatography).

- The reaction mixture is then diluted with water and extracted with ethyl acetate.

- The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Purification is performed via silica gel column chromatography.

Yield: Typically high yields (up to 95%) can be achieved with this method.

Catalytic Hydrogenation

In industrial settings, catalytic hydrogenation of 4-nitroacetophenone is a common method for producing 1-(4-Nitrophenyl)ethanol.

-

- 4-Nitroacetophenone

- Hydrogen gas

- Palladium on carbon (Pd/C) as a catalyst

- Ethanol or methanol as solvent

-

- Combine the substrate (4-nitroacetophenone), solvent, and catalyst in a reaction vessel.

- Introduce hydrogen gas under pressure while stirring the mixture.

- Maintain elevated temperatures (typically around room temperature to reflux) for several hours.

- After completion, filter off the catalyst and concentrate the solution.

Yield: This method also provides high yields, often exceeding those obtained from non-catalytic methods due to better reaction kinetics under pressure.

Summary of Preparation Methods

| Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Reduction | Sodium borohydride, Ethanol | Up to 95% | Simple procedure, suitable for lab |

| Catalytic Hydrogenation | Hydrogen gas, Pd/C, Ethanol | High | Preferred for industrial scale |

This compound has been studied for its potential applications in various fields:

Organic Synthesis: It serves as a versatile intermediate for synthesizing pharmaceuticals and agrochemicals.

Biological Studies: The compound is utilized in enzyme-catalyzed reaction studies and metabolic pathway investigations.

Medicinal Chemistry: Research indicates potential applications in drug development, particularly for anti-inflammatory and anticancer agents.

化学反应分析

Types of Reactions: 1-(4-Nitrophenyl)ethanol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas with a metal catalyst or sodium borohydride.

Oxidation: The ethanol group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with palladium on carbon (Pd/C).

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R).

Major Products:

Reduction: 1-(4-Aminophenyl)ethanol.

Oxidation: 4-Nitrobenzoic acid.

Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

科学研究应用

1-(4-Nitrophenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 1-(4-Nitrophenyl)ethanol involves its interaction with various molecular targets and pathways:

Reduction Reactions: The nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group.

Oxidation Reactions: The ethanol group is oxidized to a carboxylic acid group through the transfer of electrons from the ethanol group to the oxidizing agent.

Substitution Reactions: The nitro group is substituted by nucleophiles through the formation of a transition state where the nucleophile attacks the benzene ring, displacing the nitro group.

相似化合物的比较

Comparison with Structurally Similar Compounds

1-(4-Nitrophenyl)ethyl nitrate

- Molecular Formula : C₈H₈N₂O₅

- Key Properties: An ester derivative of 1-(4-nitrophenyl)ethanol, synthesized via nitration of 2-(4-nitrophenyl)ethanol . The nitrate group enhances its reactivity, making it useful in explosives and pharmaceuticals.

- Applications: Used as a nitric oxide donor in cardiovascular research .

(4-Nitrophenyl)methanol

- Molecular Formula: C₇H₇NO₃

- Key Properties: A benzyl alcohol derivative with a nitro group at the para position. It has a lower molecular weight (153.14 g/mol) compared to this compound and is less sterically hindered.

- Applications : Widely employed as a protecting group in peptide synthesis and as a precursor for nitrobenzene-based dyes .

1-(3-Nitrophenyl)ethanol

- Molecular Formula: C₈H₉NO₃

- Key Properties: The meta-nitro isomer of this compound. The altered nitro position reduces symmetry, leading to different dipole moments and solubility profiles.

- Applications : Used in asymmetric catalysis and chiral resolution studies .

1-(4-Biphenylyl)ethanol

- Molecular Formula : C₁₄H₁₄O

- Key Properties : Replaces the nitro group with a biphenyl moiety, increasing hydrophobicity. This structural change enhances its utility in liquid crystal and polymer synthesis .

1-(4-Nitrophenyl)pyrazole

- Molecular Formula : C₁₀H₆N₄O₂

- Key Properties : Incorporates a pyrazole ring, increasing thermal stability (melting point >200°C).

- Applications : Acts as a precursor for bioactive molecules, including antimicrobial agents .

Comparative Data Table

Structural and Reactivity Insights

- Electronic Effects: The para-nitro group in this compound withdraws electron density, increasing acidity of the hydroxyl group (pKa ~10–12) compared to non-nitro analogs .

- Steric Considerations: The methylene spacer in this compound reduces steric hindrance compared to (4-Nitrophenyl)methanol, enhancing its reactivity in nucleophilic substitutions .

- Isomer Influence: 1-(3-Nitrophenyl)ethanol exhibits lower symmetry and altered dipole moments, affecting crystallinity and solubility .

生物活性

1-(4-Nitrophenyl)ethanol, also known as p-nitrophenylethanol, is an organic compound with the molecular formula CHNO. Its structure features a nitro group attached to a phenyl ring, which is further connected to a hydroxyl-ethyl group. This compound has garnered attention due to its diverse biological activities, including potential applications in pharmacology and toxicology.

- Molecular Weight : 181.19 g/mol

- Density : Approximately 1.2 g/cm³

- Melting Point : 60-62 °C

- Solubility : Soluble in organic solvents like ethanol and ether, but less soluble in water.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various pathogens. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as some fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby playing a potential role in preventing diseases associated with oxidative damage.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which are involved in the inflammatory response.

Cytotoxicity and Antitumor Activity

Some studies have reported cytotoxic effects of this compound on cancer cell lines. The compound appears to induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction. This suggests potential applications in cancer therapy.

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potency.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antioxidant Activity Assessment

In a study examining the antioxidant capacity using DPPH radical scavenging assay, this compound exhibited an IC value of 25 µg/mL, demonstrating its potential as a natural antioxidant agent.

| Assay Type | IC (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

Cytotoxicity Evaluation

A research article published in Cancer Letters explored the cytotoxic effects of various nitrophenol derivatives on human cancer cell lines. The study found that this compound induced significant cytotoxicity in breast cancer cells (MCF-7), with an IC value of 30 µg/mL.

| Cell Line | IC (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-nitrophenyl)ethanol, and how do reaction conditions influence yield?

- Methodology :

- Reduction of 4-nitroacetophenone : A common approach involves reducing 4-nitroacetophenone using sodium borohydride (NaBH₄) in ethanol, yielding this compound. Reaction parameters such as solvent polarity (e.g., ethanol vs. THF) and temperature (ambient vs. reflux) significantly affect reaction kinetics and purity .

- Biotransformation : Enantioselective reduction of 4-nitroacetophenone using microbial catalysts (e.g., P. crispum cells) in aqueous media produces (S)-1-(4-nitrophenyl)ethanol with high enantiomeric excess (ee). Exogenous agents like glucose enhance reducing equivalents, improving yield and ee .

- Data Table :

| Method | Catalyst/Solvent | Yield (%) | ee (%) | Reference ID |

|---|---|---|---|---|

| NaBH₄ Reduction | Ethanol, 25°C | 85 | N/A | |

| Biocatalysis (P. crispum) | Water, glucose | 72 | 92 |

Q. How is this compound characterized analytically, and what techniques resolve its enantiomers?

- Methodology :

- HPLC Analysis : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers. For this compound, retention times at ~29.7 min (S-enantiomer) and ~26.9 min (R-enantiomer) were observed using a hexane/isopropanol mobile phase .

- Spectroscopy : UV-Vis (λₘₐₓ ~270 nm due to nitro group) and NMR (δ ~1.5 ppm for CH₃, δ ~4.8 ppm for CH-OH) confirm structural identity. IR spectroscopy identifies hydroxyl (~3400 cm⁻¹) and nitro (~1520 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the para-nitro substituent influence the reactivity and enantioselectivity of this compound compared to ortho/meta isomers?

- Methodology :

- Electronic Effects : The para-nitro group exerts strong electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions. This contrasts with meta isomers, where resonance effects are weaker, leading to slower reaction rates in catalytic hydrogenation .

- Steric and Chiral Effects : In asymmetric catalysis, para-nitro derivatives exhibit higher enantioselectivity (e.g., 92% ee) compared to ortho isomers (≤70% ee) due to reduced steric hindrance at the chiral center .

- Data Table :

| Isomer | Reaction Rate (k, s⁻¹) | ee (%) | Catalyst | Reference ID |

|---|---|---|---|---|

| Para-nitro | 0.45 | 92 | Iridium complex | |

| Ortho-nitro | 0.21 | 68 | D. carotа cells |

Q. What computational strategies predict the stability and tautomeric behavior of this compound under varying pH and temperature?

- Methodology :

- DFT Calculations : Density Functional Theory (B3LYP/6-311+G**) models predict protonation states and tautomer stability. The nitro group stabilizes the enol form at pH > 7, while acidic conditions favor the keto tautomer .

- Molecular Dynamics : Simulations in explicit solvent (e.g., water/ethanol mixtures) reveal aggregation tendencies driven by nitro group hydrophobicity, impacting crystallization efficiency .

Q. How do transition-metal catalysts enhance the enantioselective synthesis of this compound derivatives for pharmaceutical applications?

- Methodology :

- Iridium Catalysis : Water-soluble iridium complexes with N-heterocyclic carbenes enable N-alkylation of amines using this compound as a precursor. High turnover frequencies (>500 h⁻¹) and enantioselectivity (>90% ee) are achieved under mild conditions .

- Mechanistic Insights : Kinetic studies (e.g., Eyring plots) reveal rate-limiting steps involving substrate binding to the metal center, with nitro group coordination stabilizing transition states .

Q. Methodological Notes

属性

IUPAC Name |

1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJFHXYELTYDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343805 | |

| Record name | 1-(4-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6531-13-1 | |

| Record name | 1-(4-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-nitrophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。